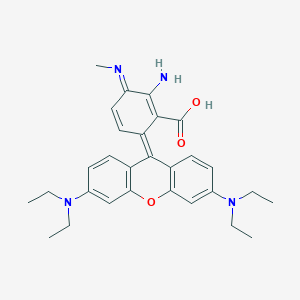

Diaminorhodamine-M

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N4O3/c1-6-32(7-2)18-10-12-20-24(16-18)36-25-17-19(33(8-3)9-4)11-13-21(25)26(20)22-14-15-23(31-5)28(30)27(22)29(34)35/h10-17H,6-9,30H2,1-5H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGARXADGVCBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=NC)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Diaminorhodamine-M (DAR-4M): Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-M (DAR-4M) is a fluorescent probe renowned for its utility in the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and key quantitative properties of DAR-4M and its nitric oxide adduct, this compound Triazole (DAR-4M T). The information presented herein is intended to support researchers and professionals in the fields of chemical biology, pharmacology, and drug development in their endeavors to utilize and further develop rhodamine-based fluorescent probes.

Chemical Structure

The chemical structure of this compound (DAR-4M) is formally named 9-[3-amino-2-carboxy-4-(methylamino)phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt.[1] It belongs to the rhodamine family of dyes, characterized by a xanthene core.

Molecular Formula: C₂₅H₂₆N₄O₃[1]

Molecular Weight: 430.5 g/mol [1]

CAS Number: 339527-79-6[1]

Upon reaction with nitric oxide in the presence of oxygen, DAR-4M is converted to its highly fluorescent triazole derivative, DAR-4M T.[1] This reaction forms the basis of its function as a nitric oxide indicator.

Synthesis Pathway

The synthesis of this compound (DAR-4M) involves the condensation of two key precursors: a substituted aminobenzoic acid derivative and a xanthone. While the seminal work by Kojima et al. (2001) in Analytical Chemistry describes the development and application of DAR-4M, the detailed experimental protocol for its synthesis is often not fully elaborated in publicly available abstracts. However, based on established rhodamine synthesis methodologies and analysis of its structure, the pathway can be outlined as follows:

-

Synthesis of the Phenyl Moiety: The synthesis commences with the preparation of a suitably substituted aminobenzoic acid derivative, which constitutes the NO-reactive part of the probe.

-

Synthesis of the Xanthone Core: The fluorophore component, 3,6-bis(dimethylamino)xanthone, is synthesized separately.

-

Condensation Reaction: The final step involves the condensation of the substituted aminobenzoic acid derivative with the 3,6-bis(dimethylamino)xanthone to yield the final this compound product. This is typically an acid-catalyzed reaction.

A logical workflow for the synthesis is depicted in the following diagram:

Caption: General synthesis workflow for this compound (DAR-4M).

Experimental Protocols

Quantitative Data

The photophysical properties of DAR-4M and its triazole derivative, DAR-4M T, are crucial for its application as a fluorescent NO probe. The key quantitative data are summarized in the table below.

| Property | This compound (DAR-4M) | This compound Triazole (DAR-4M T) | Reference |

| Molar Absorptivity (ε) | Not Reported | Not Reported | |

| Fluorescence Quantum Yield (Φ) | Not Reported | 840 times higher than DAR-4M | [1] |

| Absorption Maximum (λ_abs) | Not Reported | 554 nm | [1] |

| Emission Maximum (λ_em) | Weakly Fluorescent | 572 nm | [1][2] |

Signaling Pathway and Detection Principle

The detection of nitric oxide by DAR-4M is based on a "turn-on" fluorescence mechanism. In its native state, DAR-4M is weakly fluorescent. The presence of nitric oxide and oxygen triggers a chemical reaction that converts the o-diaminophenyl moiety of DAR-4M into a triazole ring, forming DAR-4M T. This structural change rigidifies the molecule and enhances its fluorescence quantum yield dramatically, resulting in a significant increase in fluorescence intensity.

The signaling pathway can be visualized as follows:

Caption: Mechanism of NO detection by DAR-4M.

Conclusion

This compound (DAR-4M) is a valuable tool for the detection and imaging of nitric oxide in biological systems. Its utility stems from a significant fluorescence enhancement upon reaction with NO. While detailed synthesis protocols and some quantitative photophysical parameters are not widely available in the public domain, this guide provides a foundational understanding of its chemical structure, a plausible synthesis pathway, and its principle of operation. For researchers engaged in the development of novel fluorescent probes or utilizing DAR-4M in their studies, consulting the primary literature for in-depth experimental details is highly recommended.

References

The Mechanism of Diaminorhodamine-M Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-M (DAR-M) is a highly sensitive and photostable fluorescent probe designed for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of the core mechanism of DAR-M fluorescence, its practical applications, and detailed experimental protocols. Understanding the intricacies of this probe is paramount for accurate and reliable quantification of NO in biological systems.

Core Mechanism of Fluorescence

The fluorescence of this compound is contingent upon its chemical reaction with reactive nitrogen species (RNS) derived from nitric oxide. In its native state, DAR-M is a non-fluorescent molecule. However, in the presence of NO and oxygen, it undergoes an oxidative cyclization to form a highly fluorescent triazole derivative, DAR-4M T.[1][2][3] This transformation is the cornerstone of its utility as an NO indicator.

It is crucial to note that DAR-M does not react directly with the nitric oxide radical (•NO). Instead, it reacts with dinitrogen trioxide (N₂O₃), which is an autooxidation product of NO in the presence of oxygen. This multi-step reaction pathway underscores the importance of aerobic conditions for effective NO detection using this probe. While specific for NO-derived species, it's important to recognize that other reactive nitrogen species can potentiate the fluorescent signal, suggesting that DAR-M is a broader indicator of RNS.[4]

Signaling Pathway Diagram

Diagram 1: The activation pathway of this compound by nitric oxide.

Quantitative Data Summary

The photophysical properties and detection limits of this compound and its fluorescent product are summarized in the tables below for easy comparison.

| Parameter | This compound (DAR-M) | DAR-4M T (Triazole Product) | Reference |

| Fluorescence | Very Weak | Strong | [1] |

| Excitation Maxima | ~560 nm | ~554-560 nm | [1][3][5] |

| Emission Maxima | - | ~572-575 nm | [1][3][5] |

| Color of Fluorescence | - | Orange-Red | [1] |

Table 1: Spectroscopic properties of this compound and its fluorescent product.

| Parameter | Value | Reference |

| NO Detection Limit | ~7-10 nM | [2] |

| Optimal pH Range | 4 - 12 | [1][2] |

Table 2: Performance characteristics of this compound.

Experimental Protocols

For successful application of this compound, particularly its cell-permeable acetoxymethyl (AM) ester form (DAR-4M AM), meticulous adherence to experimental protocols is essential.

Intracellular NO Detection using DAR-4M AM

This protocol outlines the steps for loading cultured cells with DAR-4M AM and subsequent fluorescence measurement.

Diagram 2: A generalized workflow for intracellular nitric oxide detection using DAR-4M AM.

-

DAR-4M AM (Diaminorhodamine-4M, Acetoxymethyl Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cultured cells

-

NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine - SNAP) or experimental stimulus

-

Fluorescence plate reader or fluorescence microscope

-

Preparation of DAR-4M AM Stock Solution: Dissolve DAR-4M AM in anhydrous DMSO to prepare a stock solution of 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.

-

Preparation of Loading Buffer: On the day of the experiment, dilute the DAR-4M AM stock solution in HBSS or another appropriate buffer to a final working concentration of 5-10 µM.[6]

-

Cell Loading: Remove the culture medium from the cells and wash them once with HBSS. Add the DAR-4M AM loading buffer to the cells and incubate at 37°C for 30-60 minutes.[6] The optimal loading time may vary depending on the cell type.

-

Washing: After incubation, remove the loading buffer and wash the cells twice with warm HBSS to remove any excess probe.

-

Stimulation: Add the NO donor or experimental stimulus to the cells in HBSS.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader or microscope with excitation at approximately 560 nm and emission at approximately 575 nm.[1][5]

Note: For intracellular applications, the acetoxymethyl ester group of DAR-4M AM is cleaved by intracellular esterases, trapping the active DAR-M probe inside the cells.[6]

Conclusion

This compound is a powerful tool for the detection of nitric oxide and associated reactive nitrogen species in biological systems. Its bright, red-shifted fluorescence and high sensitivity make it a valuable probe for researchers in various fields. A thorough understanding of its reaction mechanism, quantitative properties, and appropriate experimental protocols, as detailed in this guide, is essential for obtaining accurate and reproducible results. Researchers should be mindful of the probe's reactivity with NO-derived species rather than NO directly and consider potential potentiation by other RNS when interpreting data.

References

- 1. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 2. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

Diaminorhodamine-M Acetoxymethyl Ester: A Technical Guide to the Principle of Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-M acetoxymethyl ester (DAR-M AM) is a cell-permeable fluorescent probe widely utilized for the detection of intracellular nitric oxide (NO) and other reactive nitrogen species (RNS). Its ability to provide a fluorescent readout upon reaction with these transient signaling molecules makes it a valuable tool in studying a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. This technical guide provides an in-depth overview of the core principles underlying the detection of NO by DAR-M AM, detailed experimental protocols, and a comprehensive summary of its quantitative properties.

Principle of Detection

The detection of nitric oxide by DAR-M AM is a multi-step process that begins with the passive diffusion of the non-polar, non-fluorescent probe across the cell membrane. Once inside the cell, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, rendering the molecule polar and trapping it within the cytosol as this compound (DAR-M).

The now cell-impermeable DAR-M is the active sensor for nitric oxide. In the presence of NO and molecular oxygen, DAR-M undergoes an irreversible chemical reaction to form a highly fluorescent triazolo-rhodamine derivative, DAR-M T. This reaction is believed to proceed via the formation of dinitrogen trioxide (N₂O₃) from the auto-oxidation of NO, which then reacts with the o-phenylenediamine moiety of DAR-M to form the stable and fluorescent triazole. The fluorescence intensity of DAR-M T is directly proportional to the concentration of nitric oxide, allowing for its quantification.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its fluorescent product, DAR-M T.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~560 nm | [1] |

| Emission Wavelength (λem) | ~575 nm | [1] |

| Detection Limit | ~10 nM | |

| Molar Extinction Coefficient (ε) of DAR-M | 76,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) of DAR-M T | Not explicitly stated, but an 840-fold increase in quantum efficiency upon reaction with NO is reported. | |

| pH Range | 4-12 (fluorescence is pH-independent in this range) | [2] |

Specificity

While DAR-M AM is a powerful tool for detecting nitric oxide, it is important to note that it is not entirely specific for NO. Research has shown that DAR-M can also react with other reactive nitrogen species (RNS). Furthermore, its fluorescence can be potentiated in the presence of other oxidizing agents. A summary of its known reactivity is presented below.

| Reactive Species | Reactivity with DAR-M | Reference |

| Nitric Oxide (NO) | Yes | |

| Peroxynitrite (ONOO⁻) | No (alone), but can potentiate the reaction with NO | [3] |

| Superoxide (O₂⁻) | No | [3][4] |

| Hydrogen Peroxide (H₂O₂) | No | [3][4] |

| Dehydroascorbic Acid (DHA) | Yes | |

| Nitrite (NO₂⁻) | Slight fluorescence at high concentrations (≥ 10 mM) with prolonged incubation. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of DAR-M AM.

Caption: Signaling pathway of DAR-M AM for nitric oxide detection.

Caption: General experimental workflow for cellular NO detection.

Experimental Protocols

In Vitro Nitric Oxide Detection

This protocol is adapted for a 96-well plate format for the cell-free detection of NO.

Materials:

-

This compound (DAR-M)

-

Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of DAR-M in DMSO.

-

Dilute the DAR-M stock solution in PBS to a final concentration of 5-10 µM.

-

Add the DAR-M solution to the wells of the 96-well plate.

-

Prepare a stock solution of the NO donor.

-

Add the NO donor to the wells containing the DAR-M solution to achieve a range of final NO concentrations.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~575 nm.

Cellular Nitric Oxide Imaging using Fluorescence Microscopy

This protocol provides a general guideline for imaging intracellular NO in cultured cells.

Materials:

-

DAR-M AM

-

Cultured cells on glass-bottom dishes or coverslips

-

Cell culture medium (e.g., DMEM, RPMI 1640)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Fluorescence microscope with appropriate filters for rhodamine

-

Optional: NO agonist or inhibitor

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.

-

Reagent Preparation: Prepare a stock solution of DAR-M AM in anhydrous DMSO (e.g., 1-5 mM). Immediately before use, dilute the stock solution in serum-free medium or HBSS to a final working concentration of 5-10 µM.

-

Cell Loading: Remove the culture medium from the cells and wash once with warm HBSS. Add the DAR-M AM working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with warm HBSS to remove any extracellular probe.

-

Imaging: Mount the cells on the fluorescence microscope. Acquire images using an appropriate objective and filter set for rhodamine (Excitation: ~560 nm, Emission: ~575 nm).

-

(Optional) Stimulation/Inhibition: To observe changes in NO production, a baseline image can be acquired before adding an NO-inducing agent (agonist) or an NO synthase inhibitor. Images can then be acquired at various time points after treatment.

-

Image Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software. The change in fluorescence intensity over time or in response to treatment can be used to infer changes in intracellular NO levels.

Conclusion

This compound acetoxymethyl ester is a valuable fluorescent probe for the detection of nitric oxide and other reactive nitrogen species in living cells. Its utility is derived from its cell-permeable nature, the intracellular trapping mechanism, and the significant increase in fluorescence upon reaction with its target molecules. Researchers employing DAR-M AM should be mindful of its potential for cross-reactivity with other RNS and experimental conditions that may influence its fluorescence. By following well-defined protocols and carefully considering the probe's characteristics, investigators can effectively utilize DAR-M AM to gain insights into the complex roles of nitric oxide in biological systems.

References

- 1. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 2. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Photophysical and chemical properties of DAR-4M

An In-depth Technical Guide to the Photophysical and Chemical Properties of DAR-4M

Introduction

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe renowned for its application in the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of the photophysical and chemical properties of DAR-4M and its cell-permeable acetoxymethyl (AM) ester, DAR-4M AM. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this probe for their experimental work.

Core Properties of DAR-4M and DAR-4M AM

DAR-4M is a rhodamine-based dye that exhibits weak fluorescence in its native state. Upon reaction with nitric oxide in the presence of oxygen, it is converted to a highly fluorescent triazole form, DAR-4M T. This reaction leads to a significant increase in fluorescence quantum efficiency, reported to be around 840-fold. An advantage of DAR-4M over fluorescein-based NO probes like DAF-2 is its stable fluorescence across a broad pH range (4-12).[1][2]

For intracellular applications, the cell-permeable derivative DAR-4M AM is utilized. The acetoxymethyl ester groups facilitate its passage across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, releasing the cell-impermeable DAR-4M, which is then trapped within the cell and available to react with intracellular NO.[2]

Data Presentation: Photophysical and Chemical Properties

The key quantitative properties of DAR-4M and its derivatives are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Properties of DAR-4M and DAR-4M AM

| Property | DAR-4M | DAR-4M AM |

| Synonyms | DAF-4M, Diaminorhodamine-4M | Diaminorhodamine-4M AM |

| Molecular Formula | C₂₅H₂₆N₄O₃ | C₂₈H₃₁IN₄O₅ |

| Molecular Weight | 430.50 g/mol | 630.47 g/mol |

| Cell Permeability | No | Yes[2] |

| Form | Solution | Solution |

| Storage Temperature | -20°C | -20°C |

Table 2: Photophysical Properties of DAR-4M (Post-reaction with NO)

| Property | Value |

| Excitation Maximum (λex) | ~560 nm[1][2] |

| Emission Maximum (λem) | ~575 nm[1][2] |

| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹[2] |

| Fluorescence Quantum Yield (Φ) | 0.42[2] |

| Detection Limit | ~10 nM |

| Optimal Working Concentration | 5 - 10 µM[1][2] |

| Optimal pH Range | 4 - 12[1][2] |

Reaction Mechanism and Selectivity

DAR-4M does not react directly with nitric oxide. Instead, it reacts with dinitrogen trioxide (N₂O₃), an auto-oxidation product of NO in the presence of oxygen, to form the fluorescent triazole derivative DAR-4M T.[1][2][3] This is a common mechanism for diaminofluorescein and diaminorhodamine-based NO probes.

It is crucial to note that while DAR-4M is a valuable tool, it is not entirely specific to NO. Studies have shown that it detects reactive nitrogen species (RNS) more broadly.[4][5] Its fluorescence can be potentiated by the presence of other oxidants like peroxynitrite, particularly when reacting with low levels of NO donors.[4] However, it does not show a fluorescent response to superoxide, hydrogen peroxide, or nitroxyl alone.[4][5] Additionally, under physiological conditions, it does not react with nitrite (NO₂⁻) or nitrate (NO₃⁻).[2] It has been reported that DAR-4M can also react with dehydroascorbic acid (DHA).[6]

Signaling Pathway and Detection Principle

The following diagrams illustrate the chemical reaction and the principle of intracellular NO detection.

Caption: Reaction mechanism of DAR-4M with nitric oxide.

Caption: Intracellular detection of NO using DAR-4M AM.

Experimental Protocols

The following sections provide generalized protocols for the use of DAR-4M and DAR-4M AM. Optimal conditions, including probe concentration and incubation times, may vary depending on the cell type and experimental setup and should be determined empirically.

Protocol 1: In Vitro Detection of Nitric Oxide

This protocol is suitable for detecting NO in cell-free systems or in extracellular fluids.

-

Reagent Preparation: Prepare a stock solution of DAR-4M in DMSO. A common stock concentration is 5 mM.[1]

-

Working Solution: Dilute the DAR-4M stock solution in a neutral aqueous buffer (e.g., PBS, HEPES) to a final working concentration of 5-10 µM.[1][2]

-

Incubation: Add the DAR-4M working solution to the sample containing the NO source.

-

Measurement: After an appropriate incubation period, measure the fluorescence intensity using a fluorometer, fluorescence plate reader, or fluorescence microscope. Use an excitation wavelength of ~560 nm and measure the emission at ~575 nm.

-

Controls: Include a negative control (sample without NO) to determine the background fluorescence of the probe. For quantitative analysis, a calibration curve can be generated using a standard NO donor, such as a NONOate.[1]

Protocol 2: Intracellular Detection of Nitric Oxide in Live Cells

This protocol describes the use of DAR-4M AM for imaging NO in living cells.

-

Cell Preparation: Culture cells on a suitable imaging platform (e.g., coverslips, glass-bottom dishes).

-

Reagent Preparation: Prepare a stock solution of DAR-4M AM in DMSO (e.g., 5 mM).

-

Loading Solution: Dilute the DAR-4M AM stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to a final working concentration of 5-10 µM.[2]

-

Cell Loading: Remove the culture medium from the cells and wash them once with the buffer. Add the loading solution to the cells and incubate at 37°C. Incubation times can range from 30 to 60 minutes, depending on the cell type.[2]

-

Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the buffer to remove any extracellular probe.

-

Stimulation (Optional): If studying stimulated NO production, add the stimulus at this point.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., excitation ~560 nm, emission ~575 nm). Acquire images at desired time points to monitor the change in fluorescence intensity, which corresponds to the level of intracellular NO.

Experimental Workflow Diagram

The logical flow for a typical cell-based imaging experiment is outlined below.

Caption: Experimental workflow for intracellular NO imaging.

Conclusion

DAR-4M and its AM ester are powerful fluorescent tools for the detection of nitric oxide and related reactive nitrogen species. Their red-shifted spectra, high sensitivity, and broad pH stability make them advantageous for a variety of biological applications, particularly when autofluorescence in the green spectrum is a concern. However, researchers must be mindful of the probe's reactivity with other species besides NO to ensure accurate interpretation of experimental results. Proper controls and careful experimental design are paramount to leveraging the full potential of this valuable probe.

References

- 1. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 2. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

Diaminorhodamine-M: A Technical Guide to its Photophysical Properties and Application in Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-M (DAR-4M) is a powerful fluorescent probe utilized for the detection of nitric oxide (NO), a critical signaling molecule in a myriad of physiological and pathological processes. This guide provides an in-depth overview of the key photophysical properties of DAR-4M, its mechanism of action, and detailed experimental protocols for its characterization and use.

Core Photophysical Properties

DAR-4M itself is a weakly fluorescent molecule. However, upon reaction with nitric oxide in the presence of oxygen, it is converted into a highly fluorescent triazole derivative, referred to as DAR-4M T. This reaction forms the basis of its use as a specific NO probe. The fluorescence quantum efficiency of DAR-4M T is approximately 840 times greater than that of DAR-4M, leading to a significant and detectable fluorescent signal in the presence of NO.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters for DAR-4M and its nitric oxide adduct, DAR-4M T. For comparative purposes, data for the widely used fluorescent standard, Rhodamine 6G, is also included.

| Parameter | This compound (DAR-4M) | This compound Triazole (DAR-4M T) | Rhodamine 6G (Reference Standard) |

| Molar Extinction Coefficient (ε) | Not Reported | Not Reported | ~116,000 cm⁻¹M⁻¹ (in ethanol at 530 nm) |

| Quantum Yield (Φ) | Very Low | ~840x higher than DAR-4M | ~0.95 (in ethanol)[1][2][3] |

| Absorption Maximum (λ_abs) | Not Reported | ~554 nm | ~530 nm (in ethanol) |

| Emission Maximum (λ_em) | Not Reported | ~572-575 nm | ~555 nm (in ethanol) |

Mechanism of Nitric Oxide Detection

The detection of nitric oxide by DAR-4M is a specific chemical reaction. In biological systems, nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes. The produced NO, a highly reactive and diffusible molecule, can then react with DAR-4M that has been introduced into the system. This reaction, which requires oxygen, results in the formation of the highly fluorescent DAR-4M T.

Caption: Nitric oxide (NO) detection mechanism by this compound (DAR-4M).

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined experimentally using a spectrophotometer by applying the Beer-Lambert law.

Materials:

-

This compound T (or a suitable rhodamine standard like Rhodamine 6G)

-

High-purity solvent (e.g., ethanol or DMSO)

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Cuvettes with a known path length (typically 1 cm)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Prepare a dilution series: From the stock solution, prepare a series of dilutions with decreasing concentrations.

-

Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max). Use the pure solvent as a blank to zero the instrument.

-

Plot a calibration curve: Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.

-

Calculate the molar extinction coefficient: The plot should yield a straight line passing through the origin. According to the Beer-Lambert law (A = εcl), the slope of this line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Caption: Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) of a compound is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

Fluorometer

-

This compound T solution of unknown quantum yield

-

A standard solution of a fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)[1][2][3]

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Measure absorption spectra: Record the UV-Vis absorption spectra of both the sample and the standard solutions.

-

Measure fluorescence spectra: Excite both the sample and the standard solutions at the same wavelength. Record the fluorescence emission spectra over the entire emission range.

-

Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard.

-

Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

References

Spectral Properties and Applications of Diaminorhodamine-M for Nitric Oxide Detection: A Technical Guide

This technical guide provides an in-depth overview of the spectral properties, reaction mechanisms, and experimental protocols for the fluorescent probe Diaminorhodamine-M (DAR-M) in the context of nitric oxide (NO) detection. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for utilizing DAR-M as a robust tool for quantifying NO in biological systems.

Principle of Nitric Oxide Detection

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe designed for the detection of nitric oxide.[1] In its native state, DAR-4M is essentially non-fluorescent. However, upon reacting with nitric oxide in the presence of oxygen, it is converted to a highly fluorescent triazole derivative, designated as DAR-4M T.[2][3][4] This reaction is irreversible and results in a substantial increase in fluorescence quantum efficiency, reportedly by as much as 840-fold.[2] The underlying detection mechanism involves the reaction of DAR-4M with intermediates generated from the interaction of NO and oxygen.[1][5] This specificity ensures that under physiological conditions, the probe primarily responds to the generation of NO.[1][5]

The reaction can be visualized as follows:

Figure 1: Reaction mechanism of DAR-4M with nitric oxide.

Spectral and Photophysical Properties

The key advantage of DAR-4M over other NO probes, such as diaminofluoresceins (DAFs), is its operational range across a wider spectrum of pH levels (4-12) and its emission in the orange-red region of the spectrum, which helps to minimize interference from tissue autofluorescence.[1] The spectral properties of the NO-reacted product, DAR-4M T, are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λmax) | ~560 nm | [1][5] |

| Emission Maximum (λmax) | ~575 nm | [1][4][5] |

| Molar Extinction Coefficient (ε) | 76,000 M-1cm-1 | [1][5] |

| Fluorescence Quantum Yield (Φ) | 0.42 | [1][5] |

| Effective pH Range | 4 - 12 | [1][5] |

| Detection Limit | ~10 nM | [2] |

Experimental Protocols

For practical applications, DAR-M is available in two primary forms: DAR-4M, which is cell-impermeable and suitable for detecting extracellular NO, and DAR-4M AM, a cell-permeable acetoxymethyl ester version for measuring intracellular NO.[1][5]

Preparation of Reagents

-

DAR-4M Stock Solution: To prepare a 5 mM stock solution, dissolve 1 mg of DAR-4M (MW: 430.50) in 0.47 mL of dimethyl sulfoxide (DMSO).[1] Store the stock solution at -20°C, protected from light.

-

DAR-4M AM Stock Solution: DAR-4M AM is often supplied as a 5 mM solution in DMSO.[6] If starting from a solid, prepare a stock solution of 5-10 mM in anhydrous DMSO. Store at -20°C, protected from light and moisture.

-

Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration (typically 5-10 µM) in a neutral aqueous buffer, such as Hanks' Balanced Salt Solution (HBSS) or a 0.1 M phosphate buffer (pH 7.4).[5][7] Note that the presence of phenol red or bovine serum albumin (BSA) in the buffer may cause interference.[7]

Protocol for Intracellular NO Detection using DAR-4M AM

This protocol outlines a general workflow for loading live cells with DAR-4M AM and subsequent fluorescence measurement.

Figure 2: Experimental workflow for intracellular NO detection.

Methodology:

-

Cell Seeding: Culture cells on an appropriate vessel for fluorescence imaging (e.g., glass-bottom dishes, coverslips, or 96-well plates). Allow cells to adhere and reach the desired confluency.

-

Probe Loading: Remove the culture medium and wash the cells once with a pre-warmed physiological buffer (e.g., HBSS). Add the DAR-4M AM working solution (typically 5-10 µM) to the cells.[5]

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. During this time, the AM ester is cleaved by intracellular esterases, trapping the now cell-impermeable DAR-4M inside the cells.[5]

-

Washing: After incubation, gently wash the cells two to three times with the buffer to remove any extracellular probe.

-

NO Stimulation: Add fresh buffer to the cells. If applicable, introduce the experimental stimulus (e.g., an NO donor, agonist, or drug) to induce nitric oxide production.

-

Fluorescence Measurement: Immediately begin imaging or measuring fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. Use an excitation wavelength of approximately 560 nm and collect the emission signal around 575 nm.[1][5] Time-lapse imaging can be performed to monitor the dynamics of NO production.

Important Considerations

-

Specificity: While DAR-4M is a valuable tool for NO detection, some studies have indicated that it may also react with other reactive nitrogen species (RNS), and its fluorescence can be enhanced in their presence.[4] Additionally, a potential cross-reactivity with dehydroascorbic acid (DHA) has been reported, which is also observed with DAF-based probes.[8] Researchers should consider these potential interferences when interpreting results.

-

Photostability: DAR-4M is described as a photostable indicator, which is advantageous for prolonged imaging experiments.[2][3][4]

-

Cytotoxicity: At typical working concentrations of around 10 µM, significant cytotoxicity is generally not observed.[5] However, it is always recommended to perform a toxicity assay if there are concerns about the specific cell line being used.[5]

Conclusion

This compound is a potent fluorescent probe for the detection of nitric oxide, offering significant advantages in terms of its broad pH stability and long-wavelength emission profile. By following the detailed protocols and being mindful of the potential for cross-reactivity, researchers can effectively employ DAR-4M and its cell-permeable AM ester to obtain reliable and quantitative measurements of both extracellular and intracellular nitric oxide, furthering our understanding of the diverse roles of this critical signaling molecule.

References

- 1. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 2. DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]

- 3. DAR-4M A rhodamine-based photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]

- 4. caymanchem.com [caymanchem.com]

- 5. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 6. 二氨基若丹明-4M AM 溶液 5 mM in DMSO | Sigma-Aldrich [sigmaaldrich.com]

- 7. DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]

- 8. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cell Permeability of Diaminorhodamine-M and DAR-4M AM for Cellular Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences in cell permeability between Diaminorhodamine-M (DAR-M) and its acetoxymethyl (AM) ester derivative, DAR-4M AM. A comprehensive understanding of their distinct permeability characteristics is crucial for the accurate application of these fluorescent probes in the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.

Introduction: The Role of AM Esters in Cellular Staining

Diaminorhodamine-based fluorescent probes are invaluable tools for the detection of nitric oxide. However, their utility in live-cell imaging is contingent on their ability to cross the cell membrane and reach their intracellular target. DAR-M, in its native form, is a charged molecule with limited ability to passively diffuse across the lipophilic cell membrane. To overcome this limitation, DAR-4M AM was developed. The addition of the acetoxymethyl (AM) ester group renders the molecule more hydrophobic and electrically neutral, facilitating its passive diffusion into the cell. Once inside, ubiquitous intracellular esterases cleave the AM group, regenerating the cell-impermeant DAR-M and effectively trapping it within the cytoplasm. This mechanism of action is central to the design of many fluorescent probes for live-cell applications.

Comparative Analysis of Cell Permeability

The primary distinction between DAR-M and DAR-4M AM lies in their ability to penetrate the cell membrane. While DAR-M is considered cell-impermeable and is therefore suitable for detecting extracellular NO, DAR-4M AM is designed to be cell-permeable for the measurement of intracellular NO.[1][2]

Qualitative Assessment

-

This compound (DAR-M): Due to its charged carboxylate group, DAR-M exhibits poor membrane permeability and is largely excluded from the intracellular space.[2]

-

DAR-4M AM: The esterification of the carboxylate group with an acetoxymethyl moiety masks the negative charge, significantly increasing the lipophilicity of the molecule and enabling it to freely cross the cell membrane.[3]

Quantitative Data on Permeability

The following table summarizes representative data from studies on other fluorescent probes, which can be considered analogous to the DAR-M/DAR-4M AM pair.

| Probe | Modification | Relative Intracellular Concentration (Arbitrary Units) | Reference |

| Rhodamine B | None (Free Acid) | Low | |

| Rhodamine B Ester Derivatives | Esterification | High | |

| Calcein | None (Free Acid) | Low | |

| Calcein AM | Acetoxymethyl Ester | High |

Mechanism of Cellular Uptake and Activation of DAR-4M AM

The successful use of DAR-4M AM for intracellular NO detection relies on a two-step process: passive diffusion across the cell membrane followed by enzymatic activation.

Caption: Cellular uptake and activation of DAR-4M AM.

Experimental Protocols

Accurate and reproducible results when using DAR-4M AM depend on careful adherence to optimized experimental protocols. The following provides a general framework for cell loading and imaging.

Reagent Preparation

-

DAR-4M AM Stock Solution: Prepare a 1-5 mM stock solution of DAR-4M AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[4] Aliquot and store at -20°C, protected from light and moisture.

-

Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 5-10 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium).[3] The presence of serum or phenol red may interfere with the fluorescence and should be avoided in the final incubation medium.[4]

Cell Loading Protocol

-

Cell Culture: Plate cells on a suitable imaging dish or plate and culture to the desired confluency.

-

Washing: Gently wash the cells twice with warm HBSS or serum-free medium to remove any residual serum.

-

Loading: Add the DAR-4M AM working solution to the cells and incubate for 20-30 minutes at 37°C in a CO2 incubator.[5] The optimal loading time may vary depending on the cell type and should be determined empirically.

-

Washing: After incubation, remove the loading solution and wash the cells twice with warm HBSS or imaging buffer to remove any extracellular probe.

-

Imaging: The cells are now ready for imaging. Proceed with fluorescence microscopy or flow cytometry.

Fluorescence Microscopy

-

Excitation/Emission: DAR-4M, upon reaction with NO, can be excited at approximately 560 nm and its fluorescence emission can be detected at around 575 nm.[3]

-

Live-Cell Imaging: Maintain the cells in a suitable imaging buffer at 37°C and 5% CO2 during image acquisition.

Experimental Workflow

The following diagram outlines the key steps in a typical experiment using DAR-4M AM for intracellular NO detection.

Caption: A typical experimental workflow using DAR-4M AM.

Conclusion

The distinct cell permeability of this compound and DAR-4M AM dictates their specific applications in nitric oxide research. DAR-M is restricted to the extracellular environment, while the acetoxymethyl ester modification of DAR-4M AM facilitates its entry into cells for the detection of intracellular NO. A thorough understanding of the principles of AM ester-mediated cell loading and adherence to optimized experimental protocols are paramount for obtaining reliable and meaningful data in studies of cellular nitric oxide signaling.

References

- 1. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

The Reactivity of Diaminorhodamine-M with Reactive Nitrogen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction between the fluorescent probe Diaminorhodamine-M (DAR-M) and various reactive nitrogen species (RNS). It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the probe's mechanism, its applications, and the necessary experimental protocols for its effective use.

Introduction to this compound

This compound (DAR-M) is a fluorescent probe belonging to the rhodamine family, designed for the detection of reactive nitrogen species. Its cell-permeable form, this compound acetoxymethyl ester (DAR-M AM), allows for the investigation of intracellular RNS production. Upon entering the cell, intracellular esterases cleave the acetoxymethyl group, trapping the probe inside. In its native state, DAR-M is weakly fluorescent. However, upon reaction with certain RNS, it is converted into a highly fluorescent triazole derivative, exhibiting a significant increase in fluorescence quantum efficiency.

The Core Reaction Mechanism

The primary mechanism of DAR-M activation involves a reaction with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of nitric oxide (NO) in the presence of oxygen. This reaction leads to the formation of a stable and highly fluorescent triazole ring structure.

While often marketed as a nitric oxide probe, it is crucial to understand that DAR-M is not specific to NO. Instead, it detects a broader range of reactive nitrogen species. Studies have shown that other RNS can influence the fluorescence of DAR-M. For instance, peroxynitrite (ONOO⁻) has been observed to potentiate the fluorescence signal of DAR-M in the presence of NO donors, although it does not directly cause a significant increase in fluorescence on its own.[1][2] In contrast, species like superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and nitroxyl (HNO) do not elicit a fluorescent response from DAR-M.[1][2]

dot

Caption: Reaction of this compound with Nitric Oxide.

Quantitative Data on DAR-M Reactivity

The following table summarizes the available quantitative data on the reaction of DAR-M with RNS. It is important to note that specific reaction rate constants for DAR-M with various RNS are not extensively reported in the literature.

| Parameter | Value | Reactive Species | Reference |

| Detection Limit | ~10 nM | Nitric Oxide (NO) | [3] |

| Fluorescence Increase | ~840-fold | Nitric Oxide (NO) | [3] |

| Excitation Wavelength (max) | ~560 nm | DAR-M Triazole | Goryo Chemical, Inc. |

| Emission Wavelength (max) | ~575 nm | DAR-M Triazole | Goryo Chemical, Inc. |

| pH Range | 4-12 | - | Goryo Chemical, Inc. |

| Reaction with other RNS | Potentiation of NO-induced fluorescence | Peroxynitrite (ONOO⁻) | [1][2] |

| Reaction with other RNS | No significant fluorescence change | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Nitroxyl (HNO) | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments using DAR-M and its cell-permeable analog, DAR-M AM.

In Vitro Fluorometric Assay for RNS Detection

This protocol is designed for the direct measurement of RNS in a cell-free system using a fluorometer or a fluorescence microplate reader.

Materials:

-

This compound (DAR-M)

-

RNS donor (e.g., Sodium nitroprusside for NO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplates

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DAR-M in DMSO.

-

Prepare fresh solutions of the RNS donor in PBS.

-

-

Assay Setup:

-

In a 96-well black microplate, add the desired concentration of the RNS donor to PBS.

-

Add DAR-M to each well to a final concentration of 5-10 µM.

-

Include control wells containing only DAR-M in PBS (background fluorescence).

-

-

Incubation:

-

Incubate the microplate at 37°C for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer with excitation at approximately 560 nm and emission at approximately 575 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the fluorescence readings of the samples.

-

Plot the fluorescence intensity against the concentration of the RNS donor to generate a dose-response curve.

-

Intracellular RNS Detection using DAR-M AM

This protocol outlines the steps for detecting intracellular RNS in cultured cells using the cell-permeable DAR-M AM.

Materials:

-

This compound acetoxymethyl ester (DAR-M AM)

-

Cultured cells

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Stimulant for RNS production (e.g., lipopolysaccharide)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells on a suitable culture vessel (e.g., coverslips for microscopy, 6-well plates for flow cytometry) and allow them to adhere overnight.

-

-

Loading with DAR-M AM:

-

Remove the culture medium and wash the cells with HBSS.

-

Prepare a loading solution of 5-10 µM DAR-M AM in HBSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

-

Washing:

-

Remove the loading solution and wash the cells twice with fresh HBSS to remove any extracellular probe.

-

-

Stimulation of RNS Production:

-

Add the RNS-inducing stimulant to the cells in fresh HBSS or culture medium.

-

Incubate for the desired period to allow for RNS production.

-

Include an unstimulated control group.

-

-

Imaging or Flow Cytometry:

-

Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for rhodamine (e.g., excitation ~560 nm, emission ~580 nm).

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the stimulated cells and compare it to the unstimulated control.

-

dot

Caption: Experimental workflow for intracellular RNS detection.

RNS Signaling Pathways

Reactive nitrogen species, particularly nitric oxide and peroxynitrite, are involved in a multitude of cellular signaling pathways. NO, produced by nitric oxide synthases (NOS), can diffuse across membranes and activate soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling. Peroxynitrite, formed from the rapid reaction of NO with superoxide, is a potent oxidizing and nitrating agent that can modify proteins, lipids, and DNA, thereby modulating various cellular functions and contributing to both physiological and pathological processes.

dot

Caption: Simplified RNS signaling pathways.

Conclusion

This compound is a valuable tool for the detection of reactive nitrogen species. Its bright fluorescence upon reaction, coupled with its cell-permeable analog, makes it suitable for a range of applications in RNS research. However, users must be cognizant of its lack of specificity for nitric oxide and the potential influence of other RNS and oxidants on its fluorescence. Careful experimental design, including the use of appropriate controls, is essential for the accurate interpretation of data obtained with this probe.

References

- 1. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]

The Inner Workings of "Light-Up" Molecules: A Technical Guide to Rhodamine-Based Probes

Rhodamine-based fluorescent probes are indispensable tools in modern biological research and drug development. Their exceptional photophysical properties—including high photostability, bright fluorescence (high quantum yields), and long excitation and emission wavelengths that minimize cellular autofluorescence—make them ideal candidates for imaging and sensing applications.[1][2][3] This guide delves into the core fluorescence chemistry that underpins their function, providing researchers with a detailed understanding of their signaling mechanisms, quantitative characteristics, and practical application.

Core Signaling Mechanisms: The Chemistry of "Turning On" the Light

The utility of most rhodamine probes stems from their ability to exist in a non-fluorescent "off" state and switch to a highly fluorescent "on" state only in the presence of a specific target analyte. This "turn-on" mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection.[4] This transition is governed by several key chemical principles.

Spirolactam Ring-Opening: The Predominant "Off/On" Switch

The most common mechanism for rhodamine probes is the reversible transition between a colorless, non-fluorescent spirolactam form and a colorful, intensely fluorescent open-ring amide form.[1][5]

-

"Off" State (Spirocyclic Form): In the absence of the target analyte, the probe exists in a closed, spirocyclic structure. This conformation disrupts the π-electron conjugation across the xanthene backbone of the rhodamine core, rendering it non-fluorescent.

-

"On" State (Open-Ring Form): The binding of a target analyte, such as a metal ion (e.g., Fe³⁺, Al³⁺) or a proton (in pH probes), to a recognition site on the probe induces a structural transformation.[3][4] This opens the spirolactam ring, restoring the conjugated π-system and "turning on" the characteristic strong fluorescence and color of the rhodamine fluorophore.[1]

Caption: Spirolactam ring-opening mechanism in rhodamine probes.

Photoinduced Electron Transfer (PET) Quenching

Another important "off/on" mechanism is Photoinduced Electron Transfer (PET), also known as a quencher-based mechanism.

-

"Off" State (Quenched): The probe consists of the rhodamine fluorophore linked to an electron-rich quenching moiety (e.g., an amine group). Upon excitation with light, an electron from the quencher is transferred to the excited fluorophore. This provides a non-radiative pathway for the fluorophore to return to its ground state, thus quenching fluorescence.[6]

-

"On" State (Unquenched): When the probe interacts with its target analyte, the electron-donating ability of the quencher is suppressed. This inhibition of PET blocks the non-radiative decay pathway, forcing the fluorophore to relax by emitting a photon, thereby "turning on" fluorescence.[6]

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Reaction-Based Sensing

This strategy involves an irreversible chemical reaction between the probe and its analyte that generates the fluorescent rhodamine product. This is commonly used for detecting highly reactive species.

-

Reactive Oxygen Species (ROS) Detection: A popular example is the use of dihydrorhodamine 123 (DHR123).[7] This reduced, non-fluorescent rhodamine derivative is oxidized by ROS (like hydroxyl radicals or hydrogen peroxide) into the highly fluorescent rhodamine 123, providing a direct measure of oxidative activity.[7][8]

-

Enzyme Activity Probes: A non-fluorescent rhodamine derivative can be functionalized with a substrate moiety specific to a target enzyme.[9][10] The enzymatic cleavage of this substrate releases the parent rhodamine fluorophore, leading to a "turn-on" signal that is directly proportional to enzyme activity.[11][12] This principle is central to Activity-Based Protein Profiling (ABPP).[9]

Caption: Reaction-based mechanism for analyte detection.

Quantitative Data of Representative Rhodamine Probes

The performance of a fluorescent probe is defined by several key parameters. The following tables summarize data for representative rhodamine-based probes designed for different analytes.

Table 1: Probes for Metal Ion Detection

| Probe Name/Derivative | Target Ion | Excitation (λ_ex) | Emission (λ_em) | Detection Limit (LOD) | Stoichiometry (Probe:Ion) | Reference |

|---|---|---|---|---|---|---|

| RhB-DCT | Fe³⁺ | ~562 nm (Abs) | Not Specified | 0.0521 µM | 1:1 | [4] |

| BOS1 | Al³⁺ | Not Specified | Not Specified | 1.839 µM | Not Specified | [3] |

| BOS2 | Al³⁺ | Not Specified | Not Specified | 1.374 µM | Not Specified | [3] |

| Rh-DCP | Hg²⁺ | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Rhodamine B hydrazide derivative | Ag⁺ / Hg²⁺ | Not Specified | 657 nm | 1.87 ppb (for Hg²⁺) | Not Specified |[13] |

Table 2: Probes for pH and ROS

| Probe Type | Target Analyte | Excitation (λ_ex) | Emission (λ_em) | Key Feature | Reference |

|---|---|---|---|---|---|

| Rhodamine B derivatives (Probes 1-4) | pH (H⁺) | 550-560 nm | ~575-600 nm | Spirocyclic (1-3) & PET (4) mechanisms | [6] |

| Dihydrorhodamine 123 (DHR123) | ROS | ~488 nm | ~525 nm | Oxidation-based "turn-on" | [7][8] |

| 2-Me TeR (Te-rhodamine) | ROS | Not Specified | Near-Infrared (NIR) | Reversible NIR probe for ROS dynamics | [14] |

| Rhodamine nitroxide derivatives | Hydroxyl Radical (•OH) | Not Specified | Not Specified | Highly selective for •OH over other ROS |[15] |

Table 3: Probes for Enzyme Activity

| Probe Name/Derivative | Target Enzyme Class | Excitation (λ_ex) | Emission (λ_em) | Mechanism | Reference |

|---|---|---|---|---|---|

| Ubiquitin-Rhodamine 110 | Deubiquitylases (UCHs) | 485 nm | 535 nm | Cleavage of quenched substrate | [11] |

| Fluorophosphonate-Rhodamine (FP-Rhodamine) | Serine Hydrolases | Not Specified | Not Specified | Covalent binding to active site | [9] |

| Morpholinecarbonyl-Rhodamine 110 (MC-Rh110) | Proteases (α-chymotrypsin) | Not Specified | Not Specified | Single-cleavage site for accurate kinetics |[10] |

Experimental Protocols

Detailed and consistent methodologies are critical for obtaining reproducible results with rhodamine probes.

General Protocol for Metal Ion Sensing in Solution

This protocol describes the use of a rhodamine probe for the fluorometric and colorimetric detection of a target metal ion.

-

Preparation of Solutions:

-

Spectroscopic Titration:

-

Dilute the probe stock solution to a final concentration (e.g., 10 µM) in the working buffer (often in an aqueous-organic mixture, such as ethanol-water 1:9 v/v).[3][4]

-

Record the initial UV-Vis absorption and fluorescence emission spectra of the probe solution. For rhodamines, excitation is typically between 540-570 nm.[]

-

Incrementally add aliquots of the target metal ion stock solution to the probe solution.

-

After each addition, allow the solution to equilibrate (response times can be from seconds to minutes) and record the new UV-Vis and fluorescence spectra.[2][4] A color change from colorless to pink is often observable by the naked eye.[5]

-

-

Determining Binding Stoichiometry (Job's Plot):

-

Prepare a series of solutions where the total molar concentration of the probe and the metal ion is kept constant (e.g., 50 µM), but the mole fraction of the metal ion is varied from 0 to 1.0.[4]

-

Measure the fluorescence intensity at the emission maximum for each solution.

-

Plot the fluorescence intensity against the mole fraction of the metal ion. The peak of the plot indicates the binding stoichiometry.

-

-

Calculating the Limit of Detection (LOD):

-

Record the fluorescence intensity of multiple blank samples (probe only) to determine the standard deviation of the blank (σ).

-

Plot the fluorescence intensity of the probe versus the concentration of the added analyte. The slope of the linear portion of this curve (k) is determined.

-

Calculate the LOD using the formula: LOD = 3σ / k .

-

Standard Workflow for Live-Cell Imaging

This workflow outlines the steps for staining and visualizing cellular structures or analytes using a rhodamine probe.

Caption: General experimental workflow for live-cell imaging.

-

Cell Culture: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture in appropriate media until they reach the desired confluency.

-

Probe Loading:

-

Remove the culture medium.

-

Add the rhodamine probe diluted to its final working concentration (typically 1-10 µM) in serum-free medium or a suitable buffer (e.g., PBS).

-

Incubate the cells for a specified time (e.g., 15-60 minutes) at 37°C to allow for cell penetration and/or target binding.

-

-

Washing: Gently wash the cells two to three times with warm buffer or medium to remove any unbound, extracellular probe, which helps reduce background fluorescence.[]

-

Imaging: Mount the coverslip or dish onto a fluorescence microscope (confocal microscopy is often preferred for high-resolution imaging). Excite the probe using an appropriate light source (e.g., a 561 nm laser) and collect the emitted fluorescence using a suitable filter set (e.g., 570-620 nm).[]

-

(Optional) Fixation and Permeabilization: For labeling intracellular targets that are not accessible in live cells, a fixation step (e.g., with 4% paraformaldehyde) followed by permeabilization (e.g., with 0.1% Triton X-100) may be required before probe incubation.[]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Study of Fluorescent Probe Molecules Based on Rhodamine Class B Derivatives | Scientific.Net [scientific.net]

- 3. New rhodamine B-based chromo-fluorogenic probes for highly selective detection of aluminium(iii) ions and their application in living cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Can rhodamines be used to investigate ROS? | AAT Bioquest [aatbio.com]

- 8. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lifesensors.com [lifesensors.com]

- 12. mdpi.com [mdpi.com]

- 13. globethesis.com [globethesis.com]

- 14. A reversible near-infrared fluorescence probe for reactive oxygen species based on Te–rhodamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. New rhodamine nitroxide based fluorescent probes for intracellular hydroxyl radical identification in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Basis and Practical Application of Diaminorhodamine-M as a Nitric Oxide Sensor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical underpinnings and practical application of Diaminorhodamine-M (DAR-4M) as a fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this valuable analytical tool.

Core Principles of this compound as a Nitric Oxide Sensor

This compound (DAR-4M) is a fluorescent probe designed for the detection of nitric oxide. It belongs to the rhodamine family of dyes, which are known for their photostability and bright fluorescence. The fundamental principle behind DAR-4M's function as an NO sensor lies in a specific chemical reaction that transforms the non-fluorescent DAR-4M molecule into a highly fluorescent product upon interaction with reactive nitrogen species derived from nitric oxide.

In its native state, DAR-4M exhibits very weak fluorescence. However, in the presence of nitric oxide and oxygen, it undergoes a reaction to form a triazole derivative, which is a strongly fluorescent compound.[1] This reaction is not with nitric oxide directly, but rather with dinitrogen trioxide (N₂O₃), which is an auto-oxidation product of NO in an aqueous, aerobic environment.[2] The formation of N₂O₃ is dependent on the presence of NO, making the fluorescence of the resulting triazole a reliable indicator of NO production.[2]

The key advantages of using DAR-4M, particularly in comparison to fluorescein-based probes like DAF-2, include its emission of red fluorescence, which helps to mitigate issues with autofluorescence in biological samples, and its utility over a broader pH range (4-12).[1][3] For intracellular applications, the cell-permeable acetoxymethyl ester form, DAR-4M AM, is utilized.[3] Once inside the cell, intracellular esterases cleave the acetoxymethyl group, trapping the active DAR-4M probe within the cell.[3]

It is crucial to note that while DAR-4M is a powerful tool for detecting RNS, its fluorescent yield can be influenced by other oxidants present in the sample.[2][4] Therefore, it is more accurately described as a probe for reactive nitrogen species rather than being strictly specific to nitric oxide.[2][4] This necessitates careful experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DAR-4M and its acetoxymethyl ester derivative, DAR-4M AM.

Table 1: Spectroscopic and Physicochemical Properties of DAR-4M

| Property | Value | Reference |

| Excitation Maximum (λex) | ~560 nm | [1][5] |

| Emission Maximum (λem) | ~575 nm | [1][5] |

| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [1][3] |

| Fluorescence Quantum Yield (Φ) | 0.42 | [1][3] |

| Effective pH Range | 4-12 | [1][3] |

| Detection Limit | ~10 nM | [5][6] |

| Molecular Weight | 430.50 g/mol | [1] |

Table 2: Properties of DAR-4M AM

| Property | Value | Reference |

| Molecular Weight | 630.47 g/mol | [5] |

| Form | Solution | [5] |

| Storage Temperature | -20°C | [5] |

| Cell Permeability | Yes | [3] |

Experimental Protocols

The following are generalized protocols for the use of DAR-4M and DAR-4M AM. Specific concentrations and incubation times may need to be optimized depending on the cell type and experimental conditions.

3.1. Extracellular Nitric Oxide Detection with DAR-4M

-

Reagent Preparation: Prepare a stock solution of DAR-4M in dimethyl sulfoxide (DMSO). A common stock concentration is 5 mM.[1]

-

Working Solution Preparation: Dilute the DAR-4M stock solution in a neutral aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final working concentration of 5-10 µM.[1]

-

Sample Incubation: Add the DAR-4M working solution to the sample containing the source of extracellular NO.

-

Reaction: Allow the reaction to proceed at room temperature for 30-35 minutes.[7]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or plate reader with excitation at approximately 560 nm and emission detection at around 575 nm.[1]

3.2. Intracellular Nitric Oxide Detection with DAR-4M AM

-

Reagent Preparation: Prepare a stock solution of DAR-4M AM in DMSO.

-

Cell Loading: Incubate the cells with a working solution of DAR-4M AM (typically 5-10 µM in cell culture medium or buffer) for a sufficient loading time. Loading times can vary, with examples ranging from 30 minutes to 1 hour.[3]

-

Wash Step: After loading, wash the cells with fresh, probe-free medium or buffer to remove any extracellular DAR-4M AM.

-

NO Stimulation: If applicable, stimulate the cells to produce NO using an appropriate agonist (e.g., bradykinin for endothelial cells).[8]

-

Fluorescence Imaging: Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (excitation ~560 nm, emission ~575 nm).

Visualizations

The following diagrams illustrate key processes related to the function and application of this compound.

Caption: Reaction mechanism of DAR-4M with nitric oxide-derived species.

Caption: Generalized experimental workflows for intra- and extracellular NO detection.

Caption: Signaling pathway leading to NO production and detection by DAR-4M AM.

References

- 1. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 2. researchgate.net [researchgate.net]

- 3. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 4. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Diaminorhodamine-4m am 251765 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Diaminorhodamine Probes

This technical guide provides a comprehensive overview of Diaminorhodamine (DAR) probes for researchers, scientists, and drug development professionals. It covers their discovery, mechanism of action, key quantitative properties, and detailed experimental protocols for their application in the detection of nitric oxide (NO) and other reactive nitrogen species (RNS).

Introduction: The Need for Advanced Nitric Oxide Probes

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The development of fluorescent probes for the sensitive and specific detection of NO has been instrumental in advancing our understanding of its biological roles. Early fluorescent probes, such as diaminofluoresceins (DAFs), while groundbreaking, presented limitations related to pH sensitivity, photostability, and interference from cellular autofluorescence. To address these challenges, a new class of probes based on the rhodamine scaffold, the Diaminorhodamines (DARs), was developed. DAR probes offer significant advantages, including greater photostability, a wider effective pH range, and longer excitation and emission wavelengths that minimize interference from endogenous fluorophores.[1]

Mechanism of Action

The detection of nitric oxide by Diaminorhodamine probes is not a direct reaction but rather involves an intermediate product of NO oxidation. In an aerobic environment, nitric oxide reacts with oxygen to form dinitrogen trioxide (N₂O₃). The vicinal diamine moiety of the DAR probe then reacts with N₂O₃ to form a highly fluorescent and stable triazole derivative. This reaction results in a significant increase in the fluorescence quantum yield of the molecule, allowing for the sensitive detection of NO.[2][3]

For intracellular applications, DAR probes are often used in their acetoxymethyl (AM) ester form, such as DAR-4M AM. This modification renders the molecule cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now cell-impermeable DAR probe within the cytoplasm, where it can react with locally produced NO.[2]

Quantitative Data of Diaminorhodamine and Diaminofluorescein Probes

The following table summarizes the key photophysical properties of common Diaminorhodamine and Diaminofluorescein probes. The data is presented for both the unreacted probe and its fluorescent triazole product formed after reaction with an NO derivative.

| Probe | Form | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Detection Limit (nM) |

| DAF-2 | Unreacted | 486 | - | 7,900 | 0.005 | ~5 |

| Triazole | 491 | 513 | 7,300 | 0.92 | ||

| DAF-FM | Unreacted | 495 | - | - | 0.005 | ~3 |

| Triazole | 495 | 515 | - | 0.81 | ||

| DAR-1 | Unreacted | 550 | - | 120,000 | 0.004 | - |

| Triazole | 556 | 575 | 87,000 | 0.25 | ||

| DAR-2 | Unreacted | 549 | - | 100,000 | 0.006 | - |

| Triazole | 552 | 571 | 71,000 | 0.34 | ||

| DAR-4M | Unreacted | 550 | - | 98,000 | 0.007 | ~7-10[2][4] |

| Triazole | 560 | 575 | 76,000 | 0.42 |

Data compiled from various sources.[1][2][5] Note that exact values may vary slightly depending on the solvent and measurement conditions.

Experimental Protocols

In Vitro Fluorometric Quantification of Nitric Oxide

This protocol describes the use of DAR-4M for the quantification of NO in a cell-free system using a fluorescence plate reader.

Materials:

-

DAR-4M

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-